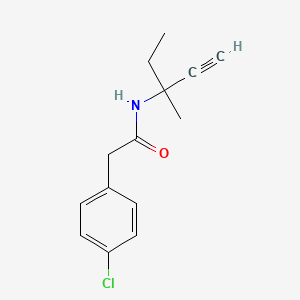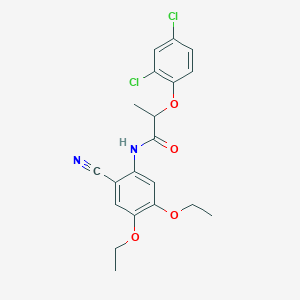
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide, also known as DCPA, is a widely used herbicide that has been extensively studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has been extensively used in scientific research as a tool to study plant growth and development. It is commonly used to control weeds in agricultural fields, where its effects on crop growth and yield can be studied. 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has also been used in studies on the effects of herbicides on soil microbial communities and their role in nutrient cycling.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide inhibits the growth of plants by interfering with the biosynthesis of the plant hormone gibberellin. Specifically, 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide inhibits the activity of the enzyme ent-kaurene synthase, which is involved in the biosynthesis of gibberellin. This leads to stunted growth and reduced yield in plants.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has been shown to have a number of biochemical and physiological effects on plants, including reduced photosynthesis, altered nutrient uptake, and changes in gene expression. 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide has also been shown to have toxic effects on soil microbial communities, which can impact nutrient cycling and soil health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide in lab experiments is its specificity for inhibiting gibberellin biosynthesis, which allows researchers to study the effects of gibberellin on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide can be toxic to other organisms, including soil microbes, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide. One area of interest is the development of alternative herbicides that are less toxic to soil microbes and other non-target organisms. Another area of research is the development of herbicide-resistant crops that can tolerate the use of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide and other herbicides. Finally, more research is needed to understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propanamide on soil health and nutrient cycling.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methylpent-1-yn-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-5-15(4,6-2)18-14(19)10(3)20-13-8-7-11(16)9-12(13)17/h1,7-10H,6H2,2-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVAQZFSYDSZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-methylpent-1-yn-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)

![3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298926.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298949.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298958.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)


![4-fluorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B4298989.png)